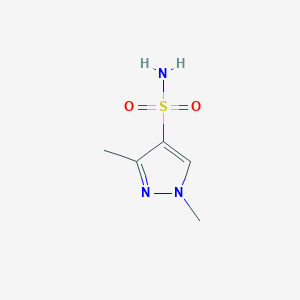

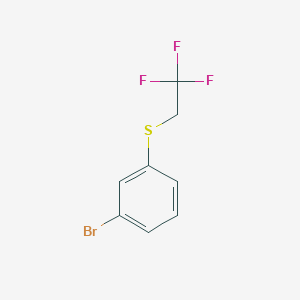

1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organometallic Synthesis

1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been used in organometallic synthesis. This compound is selectively prepared and used for various synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates, indicating its utility in complex organic syntheses (Porwisiak & Schlosser, 1996).

Solid-State Synthesis of Indoles

Compounds like Poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) have been used as catalysts in the solid-state synthesis of 3-substituted indoles. These compounds facilitate one-pot synthesis under room temperature conditions, demonstrating their role in novel synthetic methodologies (Ghorbani‐Vaghei, Shahbazi, & Toghraei-Semiromi, 2014).

Synthesis of Novel Compounds

Bromo-benzene derivatives, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, have been synthesized and characterized for applications in graphene nanoribbon synthesis. This illustrates their potential in the field of materials science and nanotechnology (Patil, Uthaisar, Barone, & Fahlman, 2012).

Fluorescence Properties

Studies have been conducted on the fluorescence properties of related compounds like 1-Bromo-4-(2,2-diphenylvinyl) benzene. These studies are crucial for understanding the photoluminescence properties of these compounds, which may have applications in materials science and sensor technology (Zuo-qi, 2015).

Catalysis and Chemical Reactions

Bromo-benzene compounds have been used in various catalytic and chemical reactions. For instance, bromo-substituted compounds are employed in bromine atom-transfer radical addition reactions, showcasing their utility in chemical synthesis (Yorimitsu, Shinokubo, Matsubara, Oshima, Omoto, & Fujimoto, 2001).

Applications in Asymmetric Synthesis

The novel axially dissymmetric ligands with chiral 2,2,2-trifluoro-1-hydroxyethyl groups derived from bromo-benzene compounds are used in reactions such as the synthesis of 1-phenylpropanol with high asymmetric induction. This indicates their significance in asymmetric synthesis (Omote, Kominato, Sugawara, Sato, Ando, & Kumadaki, 1999).

properties

IUPAC Name |

1-bromo-3-(2,2,2-trifluoroethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3S/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCFMYIAZKESQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590101 |

Source

|

| Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2,2,2-trifluoro-ethylsulfanyl)-benzene | |

CAS RN |

850349-30-3 |

Source

|

| Record name | 1-Bromo-3-[(2,2,2-trifluoroethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,3-Dihydro-1H-indol-1-yl)phenyl]methanamine](/img/structure/B1356504.png)